molecular formula C11H11NO7S2 B1627057 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID CAS No. 6259-56-9

4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID

Cat. No.: B1627057
CAS No.: 6259-56-9
M. Wt: 333.3 g/mol
InChI Key: WIGCNINIKDNDBF-UHFFFAOYSA-N
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Description

4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID is a chemical compound known for its applications in various scientific fields. It is a derivative of naphthalene, featuring both hydroxyl and sulfonic acid functional groups, which contribute to its unique chemical properties and reactivity .

Preparation Methods

The synthesis of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID typically involves the reaction of 2-naphthol with formaldehyde and sodium bisulfite under controlled conditions. The reaction is carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Industrial production methods often employ batch processes with precise control over temperature and pH to maximize yield and purity.

Chemical Reactions Analysis

4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium bisulfite, formaldehyde, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID involves its ability to undergo electrophilic substitution reactions. The hydroxyl and sulfonic acid groups enhance its reactivity towards electrophiles, facilitating the formation of various derivatives. These reactions often involve the formation of intermediates that can further react to produce the desired products .

Comparison with Similar Compounds

4-HYDROXY-6-(SULFOMETHYLAMINO)NAPHTHALENE-2-SULFONIC ACID can be compared with other naphthalene derivatives such as:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and applications compared to its analogs .

Properties

CAS No.

6259-56-9

Molecular Formula

C11H11NO7S2

Molecular Weight

333.3 g/mol

IUPAC Name

4-hydroxy-6-(sulfomethylamino)naphthalene-2-sulfonic acid

InChI

InChI=1S/C11H11NO7S2/c13-11-5-9(21(17,18)19)3-7-1-2-8(4-10(7)11)12-6-20(14,15)16/h1-5,12-13H,6H2,(H,14,15,16)(H,17,18,19)

InChI Key

WIGCNINIKDNDBF-UHFFFAOYSA-N

SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O

Canonical SMILES

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)O)O)NCS(=O)(=O)O

Origin of Product

United States

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